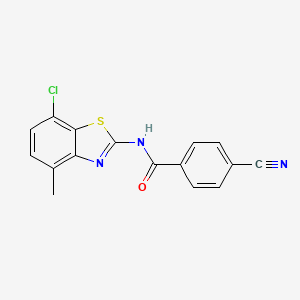![molecular formula C17H20N4O2 B2856368 N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440332-04-7](/img/structure/B2856368.png)
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a benzotriazine group, which is a type of heterocyclic aromatic organic compound . It also seems to contain a cyclohexenyl group, which is a cyclic compound with an unsaturated carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the benzotriazine ring) and potentially some stereochemistry (in the cyclohexenyl group) .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The benzotriazine ring might be susceptible to reactions with nucleophiles or electrophiles, and the cyclohexenyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methodologies
Researchers have developed various synthetic routes to create novel chemical structures with potential therapeutic benefits. For example, a facile microwave-assisted synthesis technique has been applied to create spiro-1,3-oxazine derivatives from related N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides, highlighting the efficiency of modern synthetic methods in generating complex molecules (Saikia et al., 2014).
Antitumor and Antimicrobial Applications
Certain synthesized compounds with structures related to the query compound have demonstrated promising antitumor and antimicrobial activities. For instance, compounds derived from synthetic pathways involving cyclohexene units have shown inhibitory effects on various cell lines, suggesting potential applications in cancer therapy (Albratty et al., 2017). Additionally, the antifungal activity of azetidinones synthesized from related pathways indicates the broad-spectrum biological relevance of these compounds (Toraskar et al., 2009).
Mechanistic Insights and Chemical Properties
Studies on the oxidation of hydrocarbons using catalytic systems or the functionalization of cyclohexane through selenium intermediates contribute to understanding the chemical behavior and potential utility of compounds with structural similarities to the query molecule (Schuchardt et al., 1996); (Morella & Ward, 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(18-11-10-13-6-2-1-3-7-13)12-21-17(23)14-8-4-5-9-15(14)19-20-21/h4-6,8-9H,1-3,7,10-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSRUWMQGPNCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


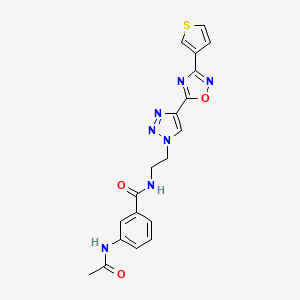
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
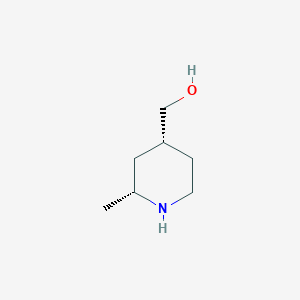
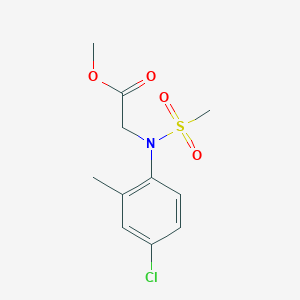
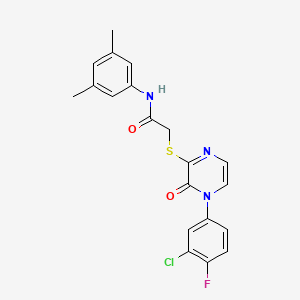
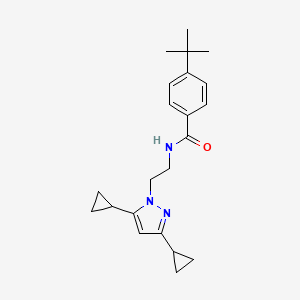
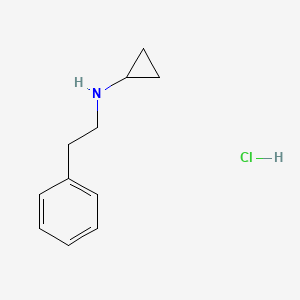
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2856299.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)
